molecular formula C20H21NO5 B2800899 (Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 869077-05-4

(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2800899
CAS No.: 869077-05-4
M. Wt: 355.39
InChI Key: IAQHXWPWUVWINL-NVMNQCDNSA-N
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Description

(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.39. The purity is usually 95%.
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Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex synthetic compound that belongs to the benzofuran class of organic molecules. Benzofuran derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N2O4\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{4}

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production, leading to cell death.
    • In vitro studies have shown that benzofuran derivatives can inhibit cell proliferation and migration in cancer cell lines such as K562 and MCF-7 .

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines.

  • Cytokine Inhibition :
    • The compound has been reported to significantly reduce levels of tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 in treated cells .
    • Inhibition of nuclear factor kappa B (NF-κB) activity has been observed, which is crucial for regulating inflammation .

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been documented in various studies. These compounds exhibit activity against a range of pathogens.

  • Spectrum of Activity :
    • Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
    • The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanismCell Lines / PathogensReference
AnticancerInduces apoptosis via ROSK562, MCF-7
Anti-inflammatoryInhibits TNF, IL-1, IL-8Human macrophages
AntimicrobialDisrupts cell membranesVarious bacterial and fungal strains

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of a series of benzofuran derivatives, including those structurally similar to the target compound. The derivatives were tested against several cancer cell lines, revealing that modifications in substituents significantly influenced their cytotoxicity and selectivity towards cancer cells over normal cells .

Case Study 2: Anti-inflammatory Properties

In another study focused on anti-inflammatory effects, a benzofuran derivative was shown to effectively reduce inflammation markers in a murine model of chronic inflammation. The results indicated a marked decrease in inflammatory cytokines and improved clinical outcomes compared to control groups .

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-21(2)11-15-16(22)8-7-14-19(23)18(26-20(14)15)9-12-5-6-13(24-3)10-17(12)25-4/h5-10,22H,11H2,1-4H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQHXWPWUVWINL-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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